

A Comparative Crystallographic Analysis of 4-Methoxybenzenecarbothioamide and Its Derivatives

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Compound of Interest

Compound Name: 4-Methoxybenzenecarbothioamide

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A detailed examination of the crystal structures of **4-Methoxybenzenecarbothioamide** and its N-substituted derivatives reveals key insights into the influence of substituent groups on molecular conformation and intermolecular interactions. This guide presents a comparative analysis of their crystallographic parameters, details the experimental protocols for structure determination, and provides a visual workflow for such crystallographic studies.

Introduction

4-Methoxybenzenecarbothioamide and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the thioamide functional group. The substitution of hydrogen atoms on the thioamide nitrogen with various alkyl or aryl groups can profoundly impact the molecule's steric and electronic properties. These changes, in turn, influence the crystal packing and the nature of non-covalent interactions, such as hydrogen bonding and π - π stacking, which are crucial for the rational design of new materials and therapeutic agents. This comparative guide focuses on the crystallographic structures of the parent **4-Methoxybenzenecarbothioamide** and its N-piperidine derivative to elucidate these structure-property relationships.

Comparative Crystallographic Data

The crystallographic data for **4-Methoxybenzenecarbothioamide** and its N-piperidine derivative are summarized in the table below. The data highlights the differences in their crystal

systems, unit cell dimensions, and molecular conformations.

Parameter	4-Methoxybenzenecarbothioamide[1]	4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide
Chemical Formula	C ₈ H ₉ NOS	C ₁₄ H ₁₈ N ₂ O ₂ S
Molecular Weight	167.22	Not Available
Crystal System	Orthorhombic	Monoclinic
Space Group	P bca	P 2 ₁ /c
a (Å)	5.6545 (2)	8.2228 (9)
b (Å)	7.3966 (2)	18.1289 (19)
c (Å)	38.7497 (13)	9.945 (1)
α (°)	90	90
β (°)	90	106.612 (3)
γ (°)	90	90
Volume (Å ³)	1620.67 (9)	1420.6 (3)
Z	8	4
Dihedral Angle	7.88 (15)° and 11.16 (9)° (Carbothioamide mean plane to phenyl ring mean plane for two independent molecules)	63.0 (3)° (Piperidine mean plane to 4-methoxybenzoyl ring)
Key Hydrogen Bonds	N-H...S	N-H...O and C-H...O

Experimental Protocols

The determination of the crystal structures of **4-Methoxybenzenecarbothioamide** and its derivatives involves a standard workflow, as detailed below.

Synthesis and Crystallization

The parent compound, **4-Methoxybenzenecarbothioamide**, can be synthesized by adding 4-methoxybenzonitrile to a slurry of magnesium chloride hexahydrate and sodium hydrogen sulfide hydrate in dimethylformamide. The resulting precipitate is then purified and recrystallized from a suitable solvent, such as chloroform, to obtain single crystals suitable for X-ray diffraction analysis.^[1]

For N-substituted derivatives, a common synthetic route involves the reaction of the corresponding isothiocyanate with an appropriate nucleophile. The crude product is then purified by recrystallization from a solvent like ethanol to yield high-quality single crystals.

X-ray Data Collection and Structure Refinement

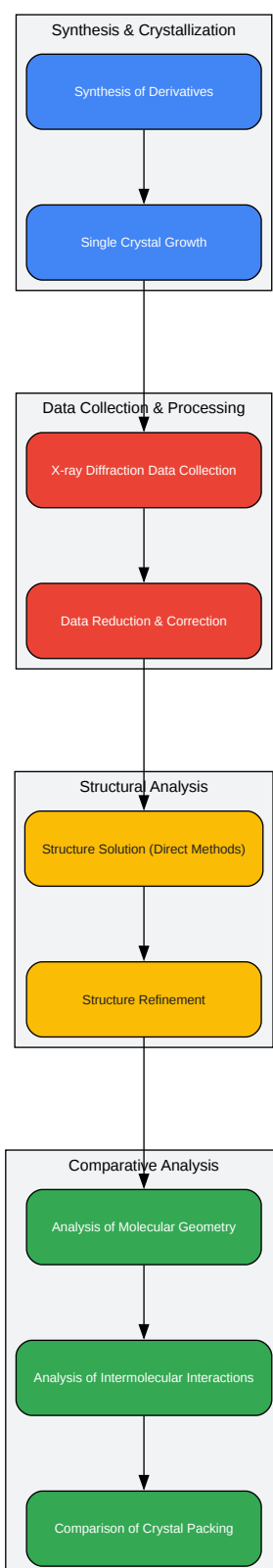
Single-crystal X-ray diffraction data are typically collected at a controlled temperature (e.g., 173 K or 296 K) using a diffractometer equipped with a CCD area detector and a monochromatic radiation source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[1] The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors such as absorption.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms bonded to carbon are often placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms, such as nitrogen, are usually located in a difference Fourier map and refined isotropically.^[1]

Workflow for Comparative Crystallographic Study

The logical flow of a comparative crystallographic study of **4-**

Methoxybenzenecarbothioamide derivatives can be visualized as follows:



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Caption: Workflow of a comparative crystallographic study.

Conclusion

The comparative analysis of the crystal structures of **4-Methoxybenzenecarbothioamide** and its N-piperidine derivative demonstrates the significant impact of N-substitution on the molecular and supramolecular architecture. The introduction of the piperidine ring leads to a change in the crystal system from orthorhombic to monoclinic and alters the primary hydrogen bonding motif from N-H...S to N-H...O. These structural modifications are crucial for understanding the solid-state properties of these compounds and for the design of new functional materials with tailored properties. Further studies on a wider range of N-alkyl and N-aryl derivatives would provide a more comprehensive understanding of the structure-property relationships in this important class of compounds.

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References

- 1. researchgate.net [researchgate.net]
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